molecular formula C19H15FN4O B2412656 6-(2-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 941884-26-0

6-(2-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2412656
CAS No.: 941884-26-0
M. Wt: 334.354
InChI Key: OWMDAJIJDZOMDS-UHFFFAOYSA-N
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Description

6-(2-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. The compound consists of a pyrazolo[3,4-d]pyridazinone core, which is known for its biological activity and versatility in chemical synthesis.

Scientific Research Applications

6-(2-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of pyridazinones is associated with their ability to inhibit various enzymes and receptors. For instance, some pyrazolo[3,4-d]pyridazinones have been found to inhibit tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .

Future Directions

The future directions for the research and development of pyridazinones include further exploration of their pharmacological activities and the development of new derivatives with improved properties . They continue to be a focus in medicinal chemistry due to their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-fluorobenzylamine with a suitable pyrazole derivative, followed by cyclization and functionalization steps. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium or copper complexes to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-(2-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidines: These compounds share a similar core structure and have been studied for their biological activity and synthetic versatility.

    Imidazo[1,2-a]pyrimidines: Another class of heterocyclic compounds with comparable properties and applications in medicinal chemistry.

Uniqueness

6-(2-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one stands out due to the presence of the 2-fluorobenzyl group, which can enhance its biological activity and selectivity. Additionally, the compound’s unique structural features make it a valuable scaffold for the development of new chemical entities with potential therapeutic applications.

Properties

IUPAC Name

6-[(2-fluorophenyl)methyl]-4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O/c1-13-16-11-21-24(15-8-3-2-4-9-15)18(16)19(25)23(22-13)12-14-7-5-6-10-17(14)20/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMDAJIJDZOMDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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